molecular formula C16H10ClNO B1433318 4-(2-Chlorobenzoyl)quinoline CAS No. 1706436-14-7

4-(2-Chlorobenzoyl)quinoline

Cat. No. B1433318
M. Wt: 267.71 g/mol
InChI Key: OHGJDJLGGXGEOK-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzoyl)quinoline (4-CBQ) is an organic compound of the quinoline family, which has been studied for its potential applications in a variety of scientific fields. 4-CBQ is a yellow crystalline solid, with a molecular formula of C13H8ClNO. Due to its unique properties, 4-CBQ has been studied for its potential applications in organic synthesis, drug design, and materials science.

Future Directions

: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review : Crystal Structure, Hirshfeld Surface Analysis, and Computational Study : In silico DFT study, molecular docking, and ADMET predictions : Syntheses of quinolines and their derivatives from α,β-unsaturated aldehydes : Quinoline synthesis - Organic Chemistry Portal : Reactions at the benzylic position

properties

IUPAC Name

(2-chlorophenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-14-7-3-1-6-13(14)16(19)12-9-10-18-15-8-4-2-5-11(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGJDJLGGXGEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorobenzoyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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